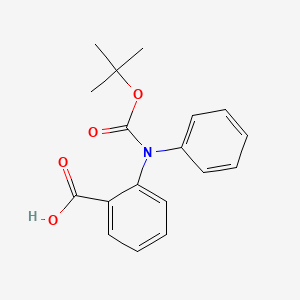

2-(tert-Butoxycarbonyl-phenyl-amino)-benzoic acid

Description

2-(tert-Butoxycarbonyl-phenyl-amino)-benzoic acid is a benzoic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected phenylamino group at the 2-position. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes, particularly in peptide and drug synthesis. These derivatives are often intermediates in pharmaceuticals, leveraging the benzoic acid scaffold for bioactivity and synthetic versatility .

Properties

IUPAC Name |

2-[N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19(13-9-5-4-6-10-13)15-12-8-7-11-14(15)16(20)21/h4-12H,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIHWFMXIQDTWGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373782 | |

| Record name | 2-(tert-Butoxycarbonyl-phenyl-amino)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669713-65-9 | |

| Record name | 2-(tert-Butoxycarbonyl-phenyl-amino)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(tert-Butoxycarbonyl-phenyl-amino)-benzoic acid generally involves:

- Introduction of the Boc protecting group onto the amino functionality of a phenyl-substituted benzoic acid derivative.

- Formation or modification of the benzoic acid moiety.

- Use of coupling reactions to attach the protected phenyl-amino group to the benzoic acid scaffold.

Stepwise Preparation Process

Boc Protection of Amino Group

- The amino group on the phenyl ring is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base.

- Typical bases include alkali metal carbonates such as sodium carbonate or potassium carbonate, or sterically hindered organic amines like diisopropylethylamine.

- The reaction is performed in solvents such as tetrahydrofuran (THF) or THF/water mixtures.

- Temperature control is crucial, with typical reaction temperatures ranging from 10 °C to 30 °C.

- Reaction times vary from 1 to 6 hours or until completion.

Formation of the Benzoic Acid Moiety

- The benzoic acid portion can be introduced or modified through lithiation and subsequent carboxylation.

- For example, a bromophenyl precursor is reacted with an alkyl lithium reagent to form an aryllithium intermediate.

- This intermediate is then reacted with carbon dioxide (CO2) to yield the carboxylic acid.

- This step often follows Boc protection to ensure stability of the amino group.

Coupling and Final Product Isolation

- The Boc-protected phenyl-amino benzoic acid is isolated using conventional purification techniques such as filtration, recrystallization, and chromatography.

- The final compound can be obtained in high purity suitable for further pharmaceutical applications.

Detailed Reaction Conditions and Examples

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate (1 eq), Na2CO3 or K2CO3 base, THF or THF/water, 10–30 °C, 1–6 h | Use of sterically hindered amines possible; mild temperature prevents side reactions |

| Lithiation & Carboxylation | Alkyl lithium reagent (e.g., n-butyllithium), CO2 gas, low temperature (e.g., -78 °C) | Generates carboxylic acid from aryl bromide precursor |

| Purification | Filtration, chromatography, recrystallization | Standard organic purification methods |

Representative Synthetic Route (From Patent WO2019232010A1)

- Starting from 4-(2-bromophenyl)piperidine, react with di-tert-butyl dicarbonate in the presence of sodium carbonate in THF at 10–30 °C to yield tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate.

- Treat this intermediate with an alkyl lithium reagent to form an aryllithium species in situ.

- Bubble CO2 through the reaction mixture to carboxylate the intermediate, forming 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid.

- Isolate the product by filtration or chromatography.

This method emphasizes mild conditions, efficient Boc protection, and direct carboxylation to yield the target acid.

Alternative Synthetic Approaches

- Aminobenzoic acid derivatives can be synthesized by direct amide coupling using coupling reagents such as HOBt, HCTU, and DIEA with protected amines, followed by hydrolysis or deprotection steps.

- Microwave-assisted synthesis has been employed for related aminobenzoic acid derivatives to improve reaction rates and yields.

- Diazotization followed by azide substitution and subsequent coupling steps can be used to introduce amino functionalities on benzoic acid derivatives, which can then be Boc-protected.

Summary Table of Key Preparation Methods

Research Findings and Notes

- The Boc protection step is critical for stabilizing the amino group during subsequent lithiation and carboxylation, preventing side reactions.

- Use of alkali metal carbonates as bases provides mild and efficient deprotonation without excessive side reactions.

- The lithiation step requires careful temperature control (often -78 °C) to avoid decomposition or unwanted side reactions.

- Purification techniques such as recrystallization and chromatography are essential to isolate the pure acid.

- Microwave-assisted methods and alternative coupling strategies offer potential for process intensification and yield improvement but may require optimization for scale-up.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butoxycarbonyl-phenyl-amino)-benzoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Drug Development

2-(tert-Butoxycarbonyl-phenyl-amino)-benzoic acid is utilized in the synthesis of various bioactive compounds. The Boc group allows for selective reactions that can lead to the formation of potential pharmaceutical agents. For instance, it has been used in the development of inhibitors targeting specific enzymes involved in disease processes, such as tuberculosis. A notable study demonstrated its role in synthesizing novel inhibitors for the polyketide synthase pathway in Mycobacterium tuberculosis, showcasing its potential in combating resistant strains of bacteria .

Case Study: Antimicrobial Agents

A series of compounds derived from this acid were evaluated for their antimicrobial properties. The Boc-protected derivatives exhibited enhanced stability and bioavailability compared to their unprotected counterparts, leading to improved efficacy against bacterial infections .

Organic Synthesis

Reagent in Organic Reactions

The compound serves as an important intermediate in organic synthesis, particularly in the preparation of amino acids and peptides. The Boc protection allows for the selective functionalization of the amino group without interfering with other reactive sites on the molecule.

Table: Comparison of Synthetic Routes Using this compound

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Utilizes Boc-protected amines to form various derivatives | 75-90 |

| Peptide Synthesis | Incorporation into peptide chains via coupling reactions | 80-95 |

| Cyclization Reactions | Formation of cyclic structures from linear precursors | 70-85 |

Biological Applications

Biological Studies

Research has indicated that compounds containing the Boc-protected amino group can influence biological pathways due to their ability to modulate enzyme activity. For example, studies have shown that derivatives can act as enzyme inhibitors or activators, which is crucial for understanding metabolic processes and developing therapeutic strategies .

Toxicological Assessments

Investigations into the toxicity profiles of these compounds have revealed that while they exhibit biological activity, careful consideration must be given to their potential cytotoxic effects. In vitro studies have indicated varying degrees of cytotoxicity depending on the molecular structure and substituents present on the benzoic acid backbone .

Mechanism of Action

The mechanism of action of 2-(tert-Butoxycarbonyl-phenyl-amino)-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with its target. The phenylamino group can form hydrogen bonds and other interactions with the target, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs, their molecular properties, and substituent effects:

Key Observations :

- Boc Protection : The Boc group in analogs improves amine stability during synthesis, critical for drug intermediates .

- Hydrogen Bonding : Carboxylic acid groups in 2-substituted benzoic acids (e.g., 2-(4-chloro-benzamido)-benzoic acid) form robust O–H⋯O hydrogen-bonded dimers, influencing crystallinity and solubility .

- Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) enhance acidity and reactivity, while methoxy or hydroxy groups modulate lipophilicity and hydrogen-bonding capacity .

Biological Activity

2-(tert-Butoxycarbonyl-phenyl-amino)-benzoic acid, also referred to by its chemical structure, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group attached to a phenyl amino moiety and a benzoic acid structure. The Boc group is commonly used in organic synthesis as a protective group for amines, which can influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It can act as a modulator for certain receptors, potentially influencing signaling pathways associated with various diseases.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain pathogens, possibly through disruption of cell wall synthesis or metabolic interference.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Case Studies

- Anticancer Activity : A study investigated the effects of various derivatives of benzoic acid on cancer cell lines. The results indicated that this compound showed significant cytotoxicity against breast cancer cells, leading to apoptosis through caspase activation pathways. The study emphasized the structural importance of the Boc group in enhancing biological activity .

- Antimicrobial Studies : Research conducted on the antimicrobial properties revealed that this compound demonstrated effective inhibition against Gram-positive bacteria, suggesting its potential as an antibacterial agent. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis .

- Enzyme Interaction : Investigations into enzyme inhibition highlighted that the compound could inhibit phosphopantetheinyl transferase, an enzyme crucial for lipid biosynthesis in Mycobacterium tuberculosis. This inhibition suggests potential applications in tuberculosis treatment .

Discussion

The biological activity of this compound indicates its potential as a therapeutic agent across multiple domains, including oncology and infectious diseases. The presence of the Boc group not only aids in synthetic applications but may also enhance the compound's stability and bioavailability.

Q & A

Basic Question: What are the key considerations for optimizing the synthesis of 2-(tert-Butoxycarbonyl-phenyl-amino)-benzoic acid to minimize side reactions?

Answer:

Synthesis optimization should focus on protecting group stability and coupling efficiency. The tert-butoxycarbonyl (Boc) group is acid-labile but stable under basic conditions, making it critical to maintain pH >7 during reactions involving acidic intermediates . For coupling the Boc-protected aniline to benzoic acid, consider:

- Activation of the carboxyl group : Use carbodiimide reagents (e.g., EDC/HOBt) to form an active ester intermediate, reducing racemization.

- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of aromatic intermediates .

- Temperature control : Mild heating (40–50°C) accelerates coupling while avoiding Boc deprotection.

Basic Question: How can researchers validate the purity and structural integrity of this compound post-synthesis?

Answer:

Multi-modal characterization is essential:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. A retention time shift may indicate Boc group hydrolysis .

- NMR : Confirm the Boc group via tert-butyl protons (δ 1.2–1.4 ppm in H NMR) and the aromatic coupling pattern (e.g., para-substituted phenyl signals) .

- Mass spectrometry : ESI-MS should show [M+H] at m/z corresponding to the molecular formula (CHNO; calc. 313.13).

Advanced Question: What computational methods are suitable for analyzing the electronic structure and reactivity of this compound?

Answer:

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) provides accurate electronic insights:

- Geometry optimization : Use a 6-31G(d,p) basis set to model the Boc-protected aromatic system and hydrogen-bonding interactions .

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. For example, the benzoic acid moiety may act as an electron-deficient center .

- Solvent effects : Apply the Polarizable Continuum Model (PCM) to simulate reactivity in DMSO or water .

Advanced Question: How does the Boc group influence the compound’s stability under varying pH conditions?

Answer:

The Boc group’s stability is pH-dependent:

- Acidic conditions (pH <3) : Rapid hydrolysis occurs via protonation of the carbonyl oxygen, cleaving the Boc-phenylamine bond. Monitor degradation via TLC (silica gel, eluent: ethyl acetate/hexane) .

- Neutral/basic conditions (pH 7–12) : The Boc group remains intact, but the benzoic acid may deprotonate, affecting solubility. Use buffered solutions (e.g., phosphate buffer, pH 7.4) for biological assays .

Advanced Question: What strategies can resolve contradictions in spectroscopic data during structural elucidation?

Answer:

Address discrepancies using:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions. For example, NOESY can confirm spatial proximity between the Boc group and phenyl ring .

- X-ray crystallography : If single crystals are obtainable (e.g., via slow evaporation in ethanol), determine absolute configuration and hydrogen-bonding networks .

- Comparative analysis : Cross-reference with analogs like 4-[(tert-butoxycarbonyl)amino]butanoic acid to validate spectral assignments .

Basic Question: What are the recommended storage conditions to prevent degradation of this compound?

Answer:

- Temperature : Store at –20°C in airtight, amber vials to prevent photodegradation.

- Desiccant : Include silica gel packs to mitigate hydrolysis from ambient moisture .

- Solvent : For long-term storage (>6 months), keep as a lyophilized solid rather than in solution .

Advanced Question: How can researchers leverage this compound in designing enzyme inhibitors or prodrugs?

Answer:

The Boc-protected amine and benzoic acid moieties offer dual functionalization:

- Enzyme targeting : The benzoic acid can mimic natural substrates (e.g., binding to carboxylase active sites), while the Boc group modulates lipophilicity for membrane penetration .

- Prodrug activation : Enzymatic cleavage of the Boc group in vivo (e.g., by esterases) can release the active amine metabolite .

- Structure-activity relationship (SAR) : Synthesize analogs with varying Boc substituents (e.g., fluorine) to optimize binding affinity .

Advanced Question: What mechanistic insights can be gained from studying the compound’s adsorption on metal-organic frameworks (MOFs)?

Answer:

The benzoic acid group can coordinate with metal nodes (e.g., Zn, Cu) in MOFs, enabling:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.